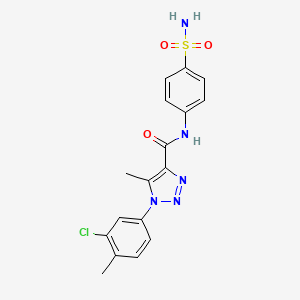

1-(3-chloro-4-methylphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

1-(3-Chloro-4-methylphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 3-chloro-4-methylphenyl substituent at the 1-position of the triazole ring and a 4-sulfamoylphenyl group attached via the carboxamide nitrogen.

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)-5-methyl-N-(4-sulfamoylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O3S/c1-10-3-6-13(9-15(10)18)23-11(2)16(21-22-23)17(24)20-12-4-7-14(8-5-12)27(19,25)26/h3-9H,1-2H3,(H,20,24)(H2,19,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFGEYAOLBZRGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-chloro-4-methylphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often referred to as the Huisgen cycloaddition or “click chemistry.”

Introduction of the carboxamide group: This step involves the reaction of the triazole intermediate with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

Substitution reactions:

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(3-chloro-4-methylphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., NaBH4), nucleophiles (e.g., amines, thiols), and hydrolyzing agents (e.g., hydrochloric acid, sodium hydroxide).

Scientific Research Applications

Chemical Structure and Synthesis

This compound belongs to the class of triazole derivatives characterized by a unique structure that includes a triazole ring and a carboxamide group with various substituents. The synthesis involves multi-step reactions:

- Formation of the Triazole Ring : Achieved through cycloaddition reactions between azides and alkynes, commonly referred to as "click chemistry."

- Introduction of the Carboxamide Group : The triazole intermediate reacts with suitable carboxylic acid derivatives.

- Substitution Reactions : Optimization for higher yields and purity is often necessary for industrial production.

The compound exhibits significant biological activities, particularly:

- Antimicrobial Properties : It has shown effectiveness against various bacterial strains. The mechanism typically involves inhibition of bacterial enzymes or interference with cellular processes such as DNA replication.

- Anticancer Activity : Studies indicate that it can inhibit the growth of cancer cells by interfering with critical cellular pathways. For example, it may inhibit enzymes involved in cancer cell proliferation or induce apoptosis.

Anticancer Studies

Recent studies have evaluated the anticancer potential of this compound through various assays:

- Cell Viability Assays : Research has demonstrated that the compound exhibits cytotoxic effects on several human cancer cell lines. For instance, testing against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells revealed significant inhibition rates.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 15.72 | Inhibition of cell proliferation |

| MCF-7 | 20.34 | Induction of apoptosis |

| HeLa | 18.45 | Disruption of DNA synthesis |

Antimicrobial Studies

In antimicrobial evaluations, the compound has been tested against a range of pathogens:

- Bacterial Strains : Efficacy against Gram-positive and Gram-negative bacteria has been observed, with minimum inhibitory concentrations (MIC) indicating potent activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against the following analogs:

Substituent Effects on Physicochemical Properties

Key Observations :

- Substituent Electronic Effects: The sulfamoyl group in the target compound is strongly electron-withdrawing, contrasting with the electron-donating methyl group in or the moderately electron-withdrawing cyano group in .

- Solubility: Sulfamoyl groups enhance hydrophilicity compared to cyano or methyl substituents, suggesting improved aqueous solubility for the target compound.

- Molecular Weight : The target compound’s higher molecular weight (~424.87 vs. 340.81 in ) reflects the sulfamoyl group’s contribution, which could impact bioavailability or membrane permeability.

Spectroscopic and Analytical Comparisons

- ¹H-NMR: The target compound’s 4-sulfamoylphenyl group would likely produce deshielded aromatic protons (δ ~7.5–8.0 ppm) and a singlet for the NH₂ group (δ ~6.5–7.0 ppm), contrasting with the cyano group’s absence of protons in .

- IR Spectroscopy : Expected strong S=O stretches (~1350–1150 cm⁻¹) and N-H bends (~3300 cm⁻¹) for the sulfamoyl group, differing from the C≡N stretch (~2230 cm⁻¹) in .

Structural and Functional Implications

- Crystallography: No crystal structure data are provided, but software like SHELXL could resolve the sulfamoyl group’s hydrogen-bonding patterns, critical for understanding solid-state packing.

Biological Activity

1-(3-chloro-4-methylphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. This compound exhibits a variety of biological activities, including antimicrobial and anticancer properties. The unique structure of this compound, characterized by a triazole ring and various functional groups, plays a crucial role in its biological efficacy.

Chemical Structure and Properties

The compound's IUPAC name highlights its complex structure:

- IUPAC Name : this compound

- Molecular Formula : C17H16ClN5O3S

- CAS Number : 878734-66-8

This compound's molecular features enable it to engage in various chemical interactions, which are essential for its biological activity.

The biological activity of this triazole derivative is primarily attributed to its ability to inhibit specific enzymes and interfere with cellular processes. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit the activity of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation in the brain. This inhibition can lead to enhanced cognitive functions and potential therapeutic effects against neurodegenerative diseases .

- Antimicrobial Activity : The triazole ring has been associated with significant antimicrobial effects against various pathogens. Studies have shown that compounds containing the 1,2,3-triazole moiety demonstrate antifungal, antibacterial, and antiviral activities due to their ability to disrupt microbial cell functions .

Biological Activities

The following table summarizes the biological activities associated with this compound:

Case Studies

Several studies have highlighted the biological efficacy of triazole derivatives similar to the compound :

- Antimicrobial Efficacy : A study evaluated various triazole derivatives against pathogenic bacteria and fungi, demonstrating that compounds with similar structures exhibited significant antimicrobial activity with minimal toxicity .

- Anticancer Potential : Research focusing on the anticancer properties of triazole derivatives reported that certain analogs led to a marked reduction in cell viability in human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Neuroprotective Effects : Investigations into the neuroprotective potential of triazoles indicated that these compounds could significantly enhance cognitive performance in animal models by modulating cholinergic signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.